3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine - 338748-95-1

3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

Catalog Number: EVT-3172909
CAS Number: 338748-95-1
Molecular Formula: C13H8ClIN2
Molecular Weight: 354.57 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Introduction of the 4-chlorophenyl group: This could be achieved through a Suzuki-Miyaura cross-coupling reaction using a suitable 4-chlorophenyl boronic acid derivative and a halogenated imidazo[1,2-a]pyridine intermediate. [ [] ]
Chemical Reactions Analysis
  • Metal-catalyzed cross-coupling reactions: The iodine atom can undergo palladium-catalyzed Suzuki-Miyaura, Sonogashira, or Stille couplings to introduce various aryl, alkynyl, or alkenyl groups, respectively. [ [] ]
Applications
  • Development of imaging agents: Iodinated imidazo[1,2-a]pyridine derivatives, particularly those targeting the peripheral benzodiazepine receptor (PBR), have shown potential as single photon emission computed tomography (SPECT) tracers for imaging in various diseases. [ [], [] ]

2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine

  • Compound Description: This compound serves as a crucial starting material in the synthesis of imidazo[1,2-a]pyridine C-nucleosides. []
  • Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with the target compound, 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine. The key difference lies in the substituents at the 2- and 3-positions. While the target compound has a 4-chlorophenyl group at the 3-position and iodine at the 6-position, this compound bears chlorine atoms at the 2- and 6-positions and iodine at the 3-position. []

2,6-Dichloro-3-(2′,5′-dihydrofuran-2′-yl)imidazo[1,2-a]pyridine

  • Compound Description: This compound is an intermediate in synthesizing novel imidazo[1,2-a]pyridine C-nucleosides. []
  • Relevance: This compound is derived from 2,6-dichloro-3-iodoimidazo[1,2-a]pyridine, highlighting the modification possibilities on the imidazo[1,2-a]pyridine scaffold. It exemplifies the introduction of a dihydrofuran substituent at the 3-position, a key step in generating C-nucleoside derivatives. []

Erythrofuranosyl C-nucleoside derivatives of imidazo[1,2-a]pyridine

  • Compound Description: These compounds are synthesized from 2,6-dichloro-3-(2′,5′-dihydrofuran-2′-yl)imidazo[1,2-a]pyridine through dihydroxylation. This research marks the first instance of a C-nucleoside with a sugar moiety linked to the C3 position of an imidazo[1,2-a]pyridine ring system. []
  • Relevance: These derivatives showcase the successful incorporation of a sugar moiety onto the imidazo[1,2-a]pyridine core, expanding the structural diversity and potential applications of this class of compounds. While they differ from 3-(4-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine in their substituents and the presence of a sugar moiety, they highlight the versatility of the core structure in medicinal chemistry. []

Ethyl 2-benzamido-2-{6′-chloro-2′-(4′′-chlorophenyl)imidazo[1,2-a]pyridin-3′-yl}acetate

  • Compound Description: This compound displays selectivity towards peripheral-type benzodiazepine receptors with an IC50 of 13 nM, showing minimal binding affinity for central benzodiazepine receptors. []
  • Relevance: This compound belongs to a series of 3-acylaminomethyl-6-halo-2-arylimidazo[1,2-a]pyridines. Its structure closely resembles 3-(4-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine, differing primarily in the substituents at the 3- and 6-positions. This difference highlights the impact of substituent modifications on receptor selectivity within the imidazo[1,2-a]pyridine scaffold. []

N-methyl, N-phenyl-[6-chloro-2-(4-chlorophenyl)-8-iodoimidazo[1,2-α]-pyridine-3-yl]acetamide

  • Compound Description: This novel compound, radiolabelled with 131I ([131I]-compound VI), was synthesized and evaluated as a potential single-photon emission computed tomography (SPECT) tracer for peripheral benzodiazepine receptors (PBR). In vitro cell uptake studies showed that MDA-MB-231 cells (with higher PBR expression) yielded four-fold higher specific uptake of [131I]-compound VI than MCF-7 cells, and blocking studies significantly reduced the MDA-MB-231 cells uptake of [131I]-compound VI, indicating its potential as a SPECT radioligand for PBR imaging. []
  • Relevance: This compound shares the core imidazo[1,2-α]-pyridine structure with the target compound, 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine, and possesses similar substituents, including a 4-chlorophenyl group at the 3-position and iodine at the 8-position. The primary difference lies in the additional N-methyl, N-phenylacetamide group at the 1-position of this compound. This similarity in structure makes it highly relevant for understanding the structure-activity relationships and potential applications of imidazo[1,2-a]pyridine derivatives, particularly in the context of PBR imaging. []

2-(4′-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

  • Compound Description: This compound serves as a versatile building block for synthesizing heterosubstituted chalcones and oxopyrimidines, both exhibiting significant biological activities. []
  • Relevance: This compound shares the core imidazo[1,2-a]pyridine structure with 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine. The shared 4-chlorophenyl group at the 2-position, as opposed to the 3-position in the target compound, emphasizes the importance of substituent positioning in influencing the compound's properties and potential applications. []

Properties

CAS Number

338748-95-1

Product Name

3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

IUPAC Name

3-(4-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

Molecular Formula

C13H8ClIN2

Molecular Weight

354.57 g/mol

InChI

InChI=1S/C13H8ClIN2/c14-10-3-1-9(2-4-10)12-7-16-13-6-5-11(15)8-17(12)13/h1-8H

InChI Key

OFNIQRVXNNOFSE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CN=C3N2C=C(C=C3)I)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3N2C=C(C=C3)I)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.